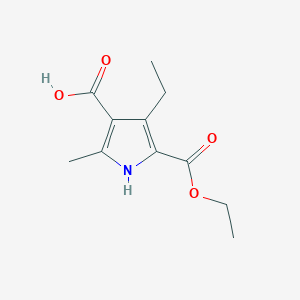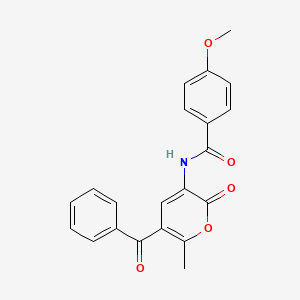
N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide” is a chemical compound with the CAS Number: 127143-19-5 . It has a molecular weight of 333.34 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C20H15NO4/c1-13-16(18(22)14-8-4-2-5-9-14)12-17(20(24)25-13)21-19(23)15-10-6-3-7-11-15/h2-12H,1H3,(H,21,23) .Mécanisme D'action
BML-284 is a N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzenecarboxamideγ agonist, which means it activates the this compoundγ receptor in cells. This compoundγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of this compoundγ by BML-284 leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation. BML-284 has also been shown to induce apoptosis in cancer cells, leading to its potential anticancer properties.
Biochemical and Physiological Effects:
BML-284 has been shown to have a range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, as well as reducing inflammation in macrophages. BML-284 has also been shown to induce apoptosis in cancer cells, leading to its potential anticancer properties. In animal studies, BML-284 has been shown to improve glucose tolerance and insulin sensitivity, as well as reducing inflammation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
BML-284 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, BML-284 also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, some studies have reported off-target effects of BML-284, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on BML-284. One area of interest is in its potential therapeutic applications for metabolic disorders such as diabetes and obesity, as well as inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of BML-284 in these conditions. Another area of interest is in its potential anticancer properties. Studies are needed to determine the mechanism of action of BML-284 in inducing apoptosis in cancer cells, as well as its efficacy and safety in preclinical and clinical studies. Finally, there is a need for studies to optimize the synthesis and purification of BML-284, as well as to develop new analogs with improved properties.
Méthodes De Synthèse
BML-284 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxybenzene-1,2-diamine with 5-benzoyl-6-methyl-2-oxo-2H-pyran-3-carboxylic acid to form the intermediate BML-270. This intermediate is then converted to BML-284 by reacting it with 4-methoxybenzoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
BML-284 has been extensively studied for its potential therapeutic applications. It has been shown to have a range of metabolic and anti-inflammatory effects, making it a promising candidate for the treatment of metabolic disorders such as diabetes and obesity, as well as inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BML-284 has also been shown to have potential anticancer properties, making it a promising candidate for cancer therapy.
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-13-17(19(23)14-6-4-3-5-7-14)12-18(21(25)27-13)22-20(24)15-8-10-16(26-2)11-9-15/h3-12H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJKVQQIGWSIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

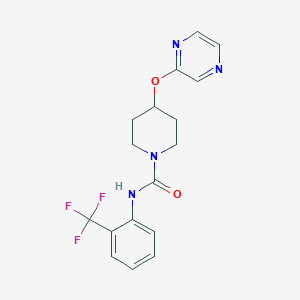
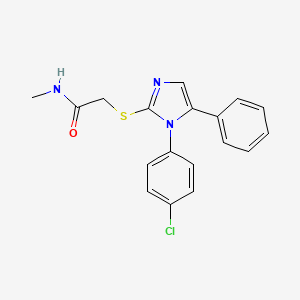
![N-1,3-benzodioxol-5-yl-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2914419.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914420.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)
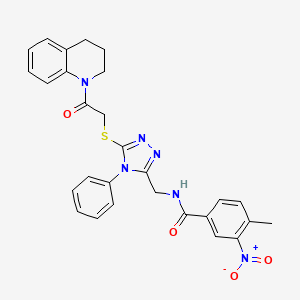
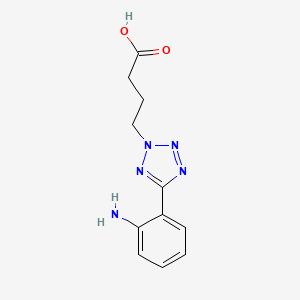
![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2914425.png)
![N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2914426.png)
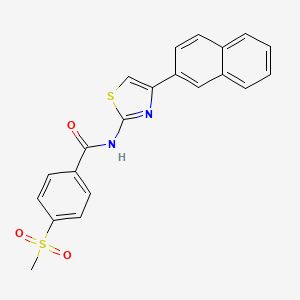
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2914428.png)
![1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914429.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2914431.png)
